molecular formula C22H36N4O2 B13687137 4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline

4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline

Cat. No.: B13687137
M. Wt: 388.5 g/mol
InChI Key: JTWNVOMPHKOLSA-UHFFFAOYSA-N
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Description

4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline is a complex organic compound that features a piperidine and piperazine ring structure. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen with a catalyst.

    Substitution Reagents: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline is unique due to its dual piperidine and piperazine ring structure, which provides distinct chemical and biological properties. This dual ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C22H36N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

tert-butyl 4-[[4-[(4-aminophenyl)methyl]piperazin-1-yl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H36N4O2/c1-22(2,3)28-21(27)26-10-8-19(9-11-26)17-25-14-12-24(13-15-25)16-18-4-6-20(23)7-5-18/h4-7,19H,8-17,23H2,1-3H3

InChI Key

JTWNVOMPHKOLSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)CC3=CC=C(C=C3)N

Origin of Product

United States

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